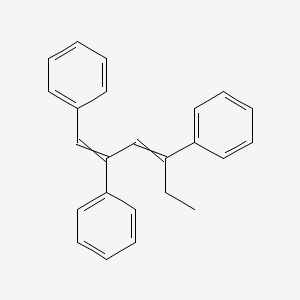
1,1',1''-(Hexa-1,3-diene-1,2,4-triyl)tribenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’,1’'-(Hexa-1,3-diene-1,2,4-triyl)tribenzene is an organic compound characterized by its unique structure, which includes three benzene rings connected by a hexa-1,3-diene-1,2,4-triyl linkage. This compound is of interest due to its conjugated system, which imparts distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’,1’'-(Hexa-1,3-diene-1,2,4-triyl)tribenzene typically involves the Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity. The use of solvents and purification techniques such as recrystallization or chromatography is common to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: 1,1’,1’'-(Hexa-1,3-diene-1,2,4-triyl)tribenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, leading to saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene rings.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogens, nitrating agents, or sulfonating agents under appropriate conditions.
Major Products Formed:
Oxidation: Quinones and other oxygenated compounds.
Reduction: Saturated derivatives with single bonds.
Substitution: Halogenated, nitrated, or sulfonated benzene derivatives.
Scientific Research Applications
1,1’,1’'-(Hexa-1,3-diene-1,2,4-triyl)tribenzene has several applications in scientific research:
Chemistry: Used as a model compound to study conjugated systems and their reactivity.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential as a pharmacophore in drug design.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism by which 1,1’,1’'-(Hexa-1,3-diene-1,2,4-triyl)tribenzene exerts its effects involves its conjugated system, which allows for electron delocalization. This delocalization can interact with molecular targets such as enzymes or receptors, influencing their activity and leading to various biological effects.
Comparison with Similar Compounds
Cyclohexa-1,3-diene: Another conjugated diene with similar reactivity.
1,3-Butadiene: A simpler conjugated diene used in polymer synthesis.
Hexachlorobutadiene: A chlorinated derivative with distinct chemical properties.
Uniqueness: 1,1’,1’'-(Hexa-1,3-diene-1,2,4-triyl)tribenzene is unique due to its tri-benzene structure, which provides a larger conjugated system compared to simpler dienes. This extended conjugation enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
114391-96-7 |
|---|---|
Molecular Formula |
C24H22 |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
1,4-diphenylhexa-1,3-dien-2-ylbenzene |
InChI |
InChI=1S/C24H22/c1-2-21(22-14-8-4-9-15-22)19-24(23-16-10-5-11-17-23)18-20-12-6-3-7-13-20/h3-19H,2H2,1H3 |
InChI Key |
QEEGVLGTBCQRQS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=CC(=CC1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


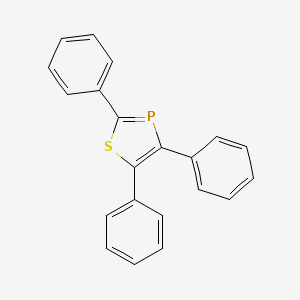
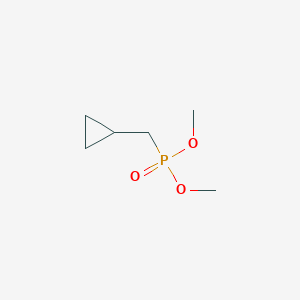

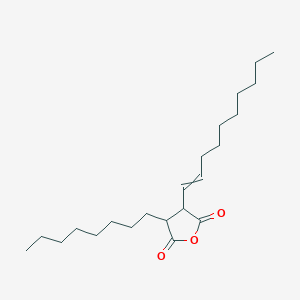
![5-Butyl-4-cyclopropylspiro[2.4]hept-4-ene](/img/structure/B14305231.png)
![Methyl [(dimethoxyphosphanyl)oxy]acetate](/img/structure/B14305233.png)
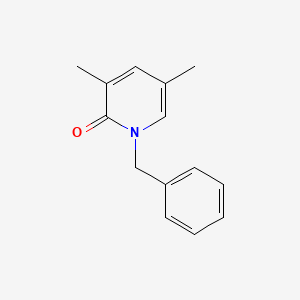
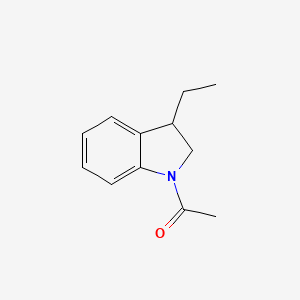
![4H-Furo[2,3-b]pyran, 3-ethylhexahydro-](/img/structure/B14305250.png)

iodanium chloride](/img/structure/B14305256.png)
![2-[Bis(methylsulfanyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B14305266.png)
![3-Anilino-2-[(morpholin-4-yl)methyl]-1H-inden-1-one](/img/structure/B14305267.png)

